molecular formula C19H27N3O6 B1236908 Pyridinophane cryptand CAS No. 61696-67-1

Pyridinophane cryptand

Cat. No.: B1236908
CAS No.: 61696-67-1
M. Wt: 393.4 g/mol
InChI Key: MXPQFLYNVLNUDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinophane cryptands typically involves the cyclization of pyridine-containing precursors with appropriate bridging units. One common method is the reaction of oxaalkylenediamines with diiodide derivatives of oligoethylene glycol . This process allows the formation of cryptands with specific bridging units, such as propylene or ethylene, in one step. Another method involves the reaction of ditosylate derivatives of oligoethylene glycols with oligoethyleneoxydiamines . These methods provide efficient routes to synthesize various pyridinophane cryptands with high yields.

Industrial Production Methods: While the industrial production of pyridinophane cryptands is not as widespread as other macrocyclic compounds, the methods described above can be scaled up for larger-scale synthesis. The use of readily available starting materials and one-step reactions makes these methods suitable for industrial applications .

Comparison with Similar Compounds

Uniqueness of Pyridinophane Cryptands: Pyridinophane cryptands are unique due to their ability to form highly stable complexes with metal ions, their tunable electronic properties, and their conformational rigidity. These features make them valuable in various scientific and industrial applications .

Properties

IUPAC Name

4,7,13,16-tetraoxa-1,10,26-triazatricyclo[8.8.7.120,24]hexacosa-20(26),21,23-triene-19,25-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c23-18-16-2-1-3-17(20-16)19(24)22-6-10-27-14-12-25-8-4-21(18)5-9-26-13-15-28-11-7-22/h1-3H,4-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPQFLYNVLNUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1C(=O)C3=NC(=CC=C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210691
Record name Pyridinophane cryptand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61696-67-1
Record name Pyridinophane cryptand
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061696671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinophane cryptand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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